N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride (CAS: 1353948-20-5) is a synthetic small molecule characterized by a benzodioxine core linked to a piperidin-3-ylamide group. Its molecular formula is C₁₄H₁₉ClN₂O₃, with a molecular weight of 298.76 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-piperidin-3-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(16-11-2-1-5-15-9-11)10-3-4-12-13(8-10)19-7-6-18-12;/h3-4,8,11,15H,1-2,5-7,9H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWXNDLQCAAGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353948-20-5 | |
| Record name | 1,4-Benzodioxin-6-carboxamide, 2,3-dihydro-N-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Construction of the Dioxine Moiety: The dioxine ring is formed by the cyclization of appropriate dihydroxybenzene derivatives.
Amide Bond Formation: The final step involves the coupling of the piperidine and dioxine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the dioxine moiety, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Alpha2C Adrenergic Receptor Antagonism
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride acts as a selective antagonist for the alpha2C adrenergic receptors. This receptor subtype is primarily located in the central nervous system (CNS) and plays a crucial role in modulating neurotransmitter release and various physiological responses .
Neuropharmacological Effects
Research indicates that compounds targeting alpha2C receptors may exhibit neuroprotective effects and improve synaptic plasticity, which is essential for learning and memory. Studies involving animal models have demonstrated that antagonists of these receptors can enhance cognitive performance and mitigate symptoms of neurodegenerative diseases .
Potential in Pain Management
Given its pharmacological profile, this compound may also have applications in pain management. By modulating adrenergic signaling pathways, it could potentially reduce pain perception and improve analgesic efficacy when used in conjunction with other pain-relief medications.
Case Study 1: Cognitive Enhancement in Animal Models
A study published in a peer-reviewed journal evaluated the effects of this compound on cognitive function in rodents. The results indicated significant improvements in memory retention and learning abilities compared to control groups receiving placebo treatments. The findings suggest that this compound may enhance cognitive functions through its action on alpha2C adrenergic receptors .
Case Study 2: Stress-Induced Behavioral Changes
Another study focused on the behavioral effects of the compound in models of stress-induced anxiety. The administration of this compound resulted in decreased anxiety-like behaviors and increased exploratory activity in stressed animals. These results support the hypothesis that alpha2C antagonism can alleviate stress-related symptoms .
Mechanism of Action
The mechanism of action of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Modifications in Analogues
The benzodioxine carboxamide scaffold is highly versatile, with modifications primarily occurring at the amine substituent and aromatic regions. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Variations and Properties of Selected Analogues
Biological Activity
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring attached to a benzo[b][1,4]dioxine moiety, which is significant for its biological properties. The molecular formula is with a molecular weight of 298.77 g/mol. Its synthesis typically involves several steps including the formation of the piperidine ring and the benzo-dioxine structure followed by amide bond formation.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Research indicates that it acts as an antagonist at alpha(2)-adrenoceptors. This receptor interaction is crucial in modulating neurotransmitter release and has implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Case Studies and Research Findings
- Neuropharmacology : A study highlighted that derivatives of 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidine exhibited potent alpha(2)-adrenoceptor antagonistic activity. Compound 33g from this series showed significant binding affinity and central effects in vivo after oral administration, suggesting its potential for therapeutic applications in neurodegenerative conditions .
- Medicinal Chemistry Applications : The compound serves as a scaffold for designing new pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can enhance selectivity and potency against specific receptors .
- Comparative Studies : When compared to similar compounds, this compound demonstrated distinct biological activities due to its specific receptor interactions and structural features .
Data Table: Biological Activity Overview
Synthesis Overview
The synthesis of this compound involves:
- Formation of Piperidine Ring : Cyclization reactions with appropriate precursors.
- Construction of Benzo-dioxine Moiety : Achieved through cyclization involving dihydroxybenzene derivatives.
- Amide Bond Formation : Coupling the piperidine with the benzo-dioxine structure.
- Hydrochloride Salt Formation : Conversion into its hydrochloride form for stability and solubility .
Q & A
Q. How can the structural identity and purity of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride be confirmed?
- Methodological Answer :
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the piperidine and dihydrobenzodioxine moieties. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak ([M+H]⁺) at m/z 310.3 (calculated for C₁₅H₂₀ClN₂O₃⁺) .
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 206–254 nm, using a C18 column and acetonitrile/water gradient. Purity ≥95% is typical, with residual solvents quantified via gas chromatography (GC) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Follow GHS guidelines for acute toxicity (H301/H311) and skin/eye irritation (H315/H319). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or contact with skin .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
Q. What synthetic routes are optimized for small-scale synthesis of this compound?
- Methodological Answer :
- Key Steps :
Condensation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with piperidin-3-amine using HATU/DIPEA in DMF at 0–5°C.
Hydrochloride salt formation via HCl gas bubbling in dry diethyl ether.
Q. How can researchers determine the compound’s physicochemical properties (e.g., LogP, solubility)?
- Methodological Answer :
Q. What analytical techniques are recommended for detecting impurities?
- Methodological Answer :
- HPLC-MS : Identify byproducts (e.g., unreacted starting materials) using a C18 column and gradient elution. Compare retention times and MS fragmentation patterns to standards .
- ¹H NMR : Detect residual solvents (e.g., acetone, DMF) via integration of characteristic peaks .
Advanced Research Questions
Q. How can this compound be evaluated for antitumor activity in refractory ovarian cancer models?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity against A2780 (ovarian cancer) and HEK293 (normal) cell lines using MTT assays (IC₅₀ determination). Use concentrations ranging from 1 nM–100 µM over 72 hours .
- Mechanistic Studies : Perform Western blotting to assess HSF1 pathway inhibition (e.g., reduced HSP70 expression) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
Q. How can structural analogs be synthesized to improve metabolic stability?
- Methodological Answer :
- Analog Design : Replace the piperidine ring with a pyrrolidine or morpholine moiety via reductive amination. Introduce fluorine atoms to the benzodioxine ring to block CYP450-mediated oxidation .
- Stability Testing : Incubate analogs in human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .
Q. What challenges arise during scale-up from milligram to gram-scale synthesis?
- Methodological Answer :
- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., HATU-mediated coupling). Monitor temperature control to prevent side reactions.
- Purification Challenges : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective scale-up .
Q. What advanced techniques characterize crystallographic or metabolic profiles?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
